2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride
Overview
Description
2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of fucose, a sugar molecule that is commonly found in many biological systems. In recent years, researchers have been investigating the synthesis, mechanism of action, and physiological effects of this compound, with the hope of developing new treatments for various diseases.
Scientific Research Applications
Synthesis of C-glycopyranosylphloroacetophenone Derivatives
Research involving 2,3,4-tri-O-benzyl-L-fucopyranosyl fluoride has led to the synthesis of C-glycopyranosylphloroacetophenone derivatives. This synthesis, using various glycosyl fluorides including 2,3,4-tri-O-benzyl-L-fucopyranosyl fluoride, produces anomerically pure derivatives through specific reactions. The orientation of bulky aromatic aglycones and 1,3-diaxial interactions in sugar moieties are crucial to the process (Kumazawa et al., 2002).
Library of Fucopyranosyl-Galactopyranosides
A complete set of fucopyranosyl-galactopyranosides was synthesized using 2,3,4-tri-O-benzyl-L-fucopyranosyl fluoride. This library was achieved by chemoselective activation, utilizing the functionalities at anomeric centers for rapid access to oligosaccharides (Ohtsuka et al., 2006).
Synthesis of Disaccharides
The compound has been used in the synthesis of various disaccharides. For instance, its condensation with different glucopyranosides led to the formation of crystalline disaccharides. This application underscores the compound's utility in complex carbohydrate synthesis (Jacquinet & Sinaÿ, 1975).
Glycosidation of Alcohols
2,3,4-tri-O-benzyl-L-fucopyranosyl fluoride has been utilized in the glycosidation of alcohols, demonstrating its role in the formation of various glycosides. This research sheds light on the reactivity of such compounds under neutral conditions, contributing to broader carbohydrate chemistry (Crich & Vinogradova, 2007).
properties
IUPAC Name |
(3S,4R,5R,6S)-2-fluoro-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FO4/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-27H,17-19H2,1H3/t20-,24+,25+,26-,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPFHXXARNMHNH-OGPNLZSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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